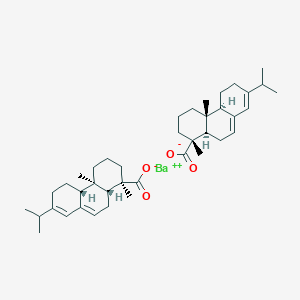![molecular formula C34H66O6S3Sn B13766979 Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane CAS No. 67939-23-5](/img/structure/B13766979.png)
Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane is an organotin compound with the molecular formula C34H66O6S3Sn and a molecular weight of 785.79 g/mol . This compound is known for its unique structure, which includes a butyl group attached to a tin atom, along with three 2-[(2-ethyl-1-oxohexyl)oxy]ethylthio groups. It is used in various industrial and research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane typically involves the reaction of butyltin trichloride with 2-[(2-ethyl-1-oxohexyl)oxy]ethylthiol in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to obtain a high-purity product.
Analyse Des Réactions Chimiques
Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced species.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane include other organotin compounds such as:
Butyltin tris(2-ethylhexanoate): Similar in structure but with different functional groups.
Monobutyltin trichloride: Contains a butyl group and three chlorine atoms attached to tin.
Dibutyltin dichloride: Contains two butyl groups and two chlorine atoms attached to tin.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
| 67939-23-5 | |
Formule moléculaire |
C34H66O6S3Sn |
Poids moléculaire |
785.8 g/mol |
Nom IUPAC |
2-[butyl-bis[2-(2-ethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/3C10H20O2S.C4H9.Sn/c3*1-3-5-6-9(4-2)10(11)12-7-8-13;1-3-4-2;/h3*9,13H,3-8H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
NDXASEYUWBMJMU-UHFFFAOYSA-K |
SMILES canonique |
CCCCC(CC)C(=O)OCCS[Sn](CCCC)(SCCOC(=O)C(CC)CCCC)SCCOC(=O)C(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)

